molecular formula C22H29N7OS2 B10871351 4-[2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide

4-[2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide

Cat. No.: B10871351
M. Wt: 471.6 g/mol
InChI Key: OSSZZMAJDZOUAF-UHFFFAOYSA-N
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Description

4-[2-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)ETHYL]-N-ETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a tetrahydropyrazinecarbothioamide group

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[2-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)ETHYL]-N-ETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the benzothiazole moiety can inhibit enzymes involved in the JNK signaling pathway, leading to neuroprotection . The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Properties

Molecular Formula

C22H29N7OS2

Molecular Weight

471.6 g/mol

IUPAC Name

4-[2-[1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]ethyl]-N-ethylpiperazine-1-carbothioamide

InChI

InChI=1S/C22H29N7OS2/c1-4-23-21(31)28-13-11-27(12-14-28)10-9-24-15(2)19-16(3)26-29(20(19)30)22-25-17-7-5-6-8-18(17)32-22/h5-8,26H,4,9-14H2,1-3H3,(H,23,31)

InChI Key

OSSZZMAJDZOUAF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N1CCN(CC1)CCN=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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